Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate
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Overview
Description
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate is a chemical compound with the molecular formula C6H6K2O8 It is a derivative of butanedioic acid and is characterized by the presence of hydroperoxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate typically involves the reaction of butanedioic acid derivatives with appropriate reagents to introduce the hydroperoxy and hydroxy groups. One common method involves the oxidation of 2-(2-oxoethyl)-2-hydroxybutanedioic acid using hydrogen peroxide in the presence of a potassium hydroxide catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form the corresponding alcohols and ketones.
Substitution: The hydroperoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
Oxidation: Formation of peroxides and carboxylic acids.
Reduction: Formation of alcohols and ketones.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate involves its interaction with molecular targets and pathways within biological systems. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative stress. The hydroxy group can participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxysuccinic acid
- 2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid
Uniqueness
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate is unique due to its specific combination of hydroperoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
232281-44-6 |
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Molecular Formula |
C6H6K2O8 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
dipotassium;2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O8.2K/c7-3(8)1-6(12,5(10)11)2-4(9)14-13;;/h12-13H,1-2H2,(H,7,8)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
DBODYJNKCUPHHN-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |
Synonyms |
Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate; |
Origin of Product |
United States |
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